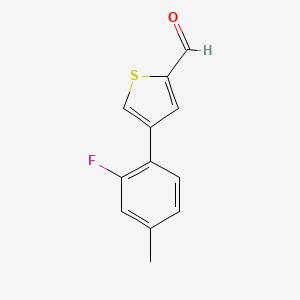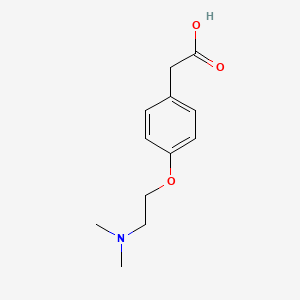
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H14O2 This compound features a naphthalene ring system that is partially hydrogenated and substituted with a hydroxy group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of 1-naphthol to yield 4-hydroxy-5,6,7,8-tetrahydronaphthalene, which is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ethanone group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure efficient conversion and high yield. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acid chlorides, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 1-(4-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone.
Reduction: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanol.
Substitution: 1-(4-Alkoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone.
Scientific Research Applications
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone exerts its effects involves interactions with various molecular targets. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor binding. The ethanone group may participate in covalent modifications of proteins or nucleic acids, altering their function and activity.
Comparison with Similar Compounds
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: Similar structure but with the hydroxy group at a different position.
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone: Methoxy group instead of hydroxy group.
1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)propanone: Propanone group instead of ethanone group.
Uniqueness: 1-(4-Hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-8(13)9-6-7-12(14)11-5-3-2-4-10(9)11/h6-7,14H,2-5H2,1H3 |
InChI Key |
XOEPFUNFWIJLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCCCC2=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)
![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)




